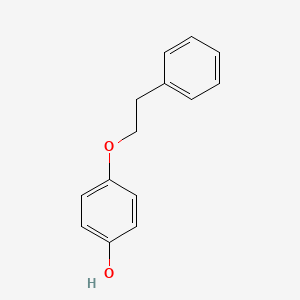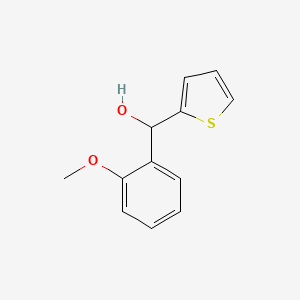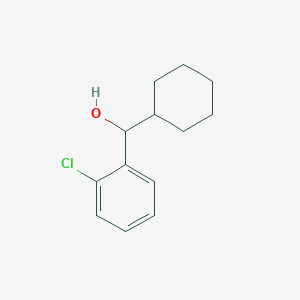
3-Chlorophenyl-(2-thienyl)methanol
説明
3-Chlorophenyl-(2-thienyl)methanol is an organic compound characterized by a chlorophenyl group attached to a thiophene ring via a methanol moiety
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 3-chlorophenylmagnesium bromide with 2-thienylcarbaldehyde under anhydrous conditions to form this compound.
Reduction of Ketones: Another method includes the reduction of 3-chlorophenyl-(2-thienyl)ketone using reducing agents such as lithium aluminum hydride (LiAlH4) in an ether solvent.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 3-chlorophenyl-(2-thienyl)ketone, using oxidizing agents like chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the ketone form back to the alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Chlorophenyl-(2-thienyl)ketone.
Reduction: this compound (reduced form).
Substitution: Various chloro-substituted derivatives.
科学的研究の応用
3-Chlorophenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which 3-Chlorophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
類似化合物との比較
3-Chlorophenyl-(2-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
3-Bromophenyl-(2-thienyl)methanol: Similar structure with a bromine atom instead of chlorine.
3-Chlorophenyl-(3-thienyl)methanol: Similar structure with a different position of the thiophene ring.
特性
IUPAC Name |
(3-chlorophenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFMSYADCJDQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone](/img/structure/B7847140.png)






![2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7847189.png)

